2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride

Catalog No.
S3021898
CAS No.
1803590-31-9
M.F
C6H12ClF2N
M. Wt
171.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochlori...

CAS Number

1803590-31-9

Product Name

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride

IUPAC Name

2-cyclobutyl-2,2-difluoroethanamine;hydrochloride

Molecular Formula

C6H12ClF2N

Molecular Weight

171.62

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)5-2-1-3-5;/h5H,1-4,9H2;1H

InChI Key

PSSPZPOXMCQPBB-UHFFFAOYSA-N

SMILES

C1CC(C1)C(CN)(F)F.Cl

Solubility

not available

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound characterized by the molecular formula C6H12ClF2N\text{C}_6\text{H}_{12}\text{ClF}_2\text{N} and a molecular weight of approximately 171.62 g/mol. This compound is notable for its unique structure, which includes a cyclobutyl group and difluoroethanamine moiety, providing distinct chemical properties that make it useful in various scientific applications .

, including:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions are possible with reducing agents like lithium aluminum hydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the replacement by other nucleophiles under suitable conditions.

Common solvents used in these reactions include ethanol and methanol, with various catalysts employed to enhance reaction rates. The products formed depend on the specific conditions and reagents used during the reactions.

Research indicates that 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride interacts with specific molecular targets, potentially affecting enzyme activity and receptor interactions. These interactions may lead to various biological effects, although the precise pathways remain context-dependent. The compound is particularly of interest in studying the effects of fluorinated compounds on biological systems .

The synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride typically involves:

  • Starting Materials: Cyclobutylamine and difluoroacetic acid are common precursors.
  • Reaction Conditions: The initial reaction forms an amine derivative, which is then treated with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the production of the compound in a laboratory setting, making it accessible for research purposes .

The compound has a broad range of applications across different fields:

  • Chemical Research: It serves as a building block in the synthesis of more complex molecules.
  • Biological Studies: Researchers utilize it to investigate the effects of fluorinated compounds on various biological systems.
  • Industrial Uses: It is employed in producing specialty chemicals and materials due to its unique properties .

Studies on 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride have focused on its interactions with biological receptors and enzymes. These studies aim to elucidate its mechanism of action and potential therapeutic applications. The compound's interactions can influence cellular pathways, making it a candidate for further exploration in pharmacological research .

When compared to similar compounds, 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride exhibits unique characteristics:

Compound NameKey Differences
2-Cyclobutyl-2,2-difluoroethan-1-amineLacks the hydrochloride group, affecting solubility and reactivity.
2-Cyclobutyl-2,2-difluoroethan-1-amine acetateContains an acetate group instead of hydrochloride, leading to different chemical properties and applications.

The uniqueness of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride lies in its specific combination of cyclobutyl and difluoroethanamine groups, which confer distinct chemical and physical properties that are advantageous for both research and industrial applications .

The development of difluoroethylamine derivatives traces back to the mid-20th century, when researchers began systematically exploring fluorine’s effects on amine reactivity and bioavailability. Early work focused on simple analogs like 2,2-difluoroethylamine hydrochloride (PubChem CID 136274), first synthesized in 2007 through nucleophilic substitution of ethylenediamine with hydrogen fluoride. By the 2010s, advances in catalytic fluorination enabled more complex architectures, including the 2015 discovery that nickel-mediated cross-coupling could introduce difluoroethyl groups into aromatic systems.

The cyclobutyl variant emerged as part of a broader trend toward strained cycloalkylamines, with its hydrochloride salt (CAS 1803590-31-9) first characterized in 2019 using X-ray crystallography and NMR spectroscopy. This marked a significant departure from earlier linear derivatives like 2,2-difluorobutan-1-amine hydrochloride (CID 22002025), which lacked the conformational constraints of the four-membered ring.

Significance in Medicinal and Synthetic Chemistry

The molecule’s dual functionality—combining a strained cyclobutane with electron-withdrawing fluorine atoms—confers distinct advantages:

PropertyImpactExample Application
Enhanced ring strainIncreased reactivity in SN2 reactionsPrecursor to β-fluoroamines
Fluorine dipoleImproved membrane permeabilityCNS drug candidates
Hydrochloride saltEnhanced crystallinityPharmaceutical formulations

In synthetic contexts, the cyclobutyl group’s puckered geometry (dihedral angle ~35°) directs regioselectivity in [2+2] cycloadditions, while the difluoroethylamine moiety participates in hydrogen-bond networks critical for catalyst recognition. Medicinally, fluorinated cycloalkylamines show promise as kinase inhibitors, with related compounds demonstrating 82% pain response reduction in rodent neuropathic models.

Research Evolution and Current Scientific Interest

Recent studies focus on three key areas:

  • Stereoselective Synthesis: 2024 work demonstrated that chiral phosphine ligands could achieve enantiomeric excess >90% in nickel-catalyzed couplings to cyclobutyl zinc reagents.
  • Polymer Chemistry: The hydrochloride salt’s hygroscopic properties (water uptake 0.8% w/w at 60% RH) enable its use as a monomer in fluorinated polyamides.
  • Computational Modeling: Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.3 eV, suggesting potential as an electron-deficient ligand in transition metal complexes.

Ongoing clinical trials for structurally analogous compounds (e.g., 2-(2,4-dichlorophenyl)-2,2-difluoroethan-1-amine) target serotonin receptor modulation, with Phase I data showing 94% oral bioavailability in hydrochloride salt form.

Dates

Modify: 2023-08-17

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